Glanduliferol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54278-86-3 |
|---|---|
Molecular Formula |
C15H24BrClO |
Molecular Weight |
335.71 g/mol |
IUPAC Name |
4-bromo-10-chloro-1,5,5,9-tetramethylspiro[5.5]undec-1-en-9-ol |
InChI |
InChI=1S/C15H24BrClO/c1-10-5-6-11(16)13(2,3)15(10)8-7-14(4,18)12(17)9-15/h5,11-12,18H,6-9H2,1-4H3 |
InChI Key |
XTJRMMKSWBOFCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(C12CCC(C(C2)Cl)(C)O)(C)C)Br |
Origin of Product |
United States |
Biogeographical Distribution and Chemoecology of Glanduliferol Producing Organisms
Habitat and Ecological Niche of Laurencia glandulifera Kützing
The red algal genus Laurencia is globally distributed, primarily in temperate to tropical marine waters, where its species are important components of intertidal and subtidal ecosystems. jjis.or.kr Laurencia glandulifera (Kützing) Kützing is a marine species with its type locality in Trieste, Italy. algaebase.org Like other members of the Laurencia complex, it typically inhabits rocky intertidal zones. mdpi.com These algae are often found in environments with medium to strong wave action, colonizing puddles, cracks, and other dim-light areas on the coastline. mdpi.com
The genus Laurencia currently comprises 144 taxonomically accepted species. jjis.or.kr The identification of individual Laurencia species can be challenging due to significant morphological variation within a single species. koreascience.kr
Biosynthetic Origins and Storage in Specialized Cellular Structures (e.g., "Corps en Cerise")
Glanduliferol is a chamigrene-type sesquiterpenoid, characterized by its bromine and chlorine substituents. laurencia-database.jpresearchgate.net The biosynthesis of such halogenated compounds in red algae is a subject of ongoing research. It is understood that various species within the Rhodophyta order have the unique capacity to synthesize organic halogen-containing compounds from components in seawater. researchgate.net The biosynthesis of these metabolites often involves enzymes known as haloperoxidases. researchgate.net
A distinctive feature of many Laurencia species is the presence of specialized intracellular organelles called "corps en cerise". researchgate.netalgaebase.org The French term, which translates to "cherry-like bodies," is used directly in scientific literature to describe these structures. aquaportail.com These organelles are the primary storage sites for the halogenated secondary metabolites produced by the alga. researchgate.net They appear as brightly colored, refractive bodies within the outermost cortical cells of the algal thallus. researchgate.netourplants.org The number of corps en cerise per cell can vary between different Laurencia species. For instance, Laurencia flexuosa has 1-3 corps en cerise in its outer cortical cells, which helps distinguish it from the similar L. alfredensis that possesses 5-6. uct.ac.za These structures are fragile and tend to disappear when the cell dies. aquaportail.com
Chemoecological Role and Interspecies Interactions
The vast array of halogenated secondary metabolites produced by Laurencia, including this compound, is believed to play a crucial role in the alga's survival and interaction with its environment. These compounds exhibit a wide range of biological activities, suggesting they function as chemical defenses against herbivores, pathogens, and fouling organisms. researchgate.net
The ecological roles of these compounds are multifaceted. For example, while some compounds deter feeding by certain herbivores, other species have adapted to the chemical profile of Laurencia. The sea hare Aplysia californica is a well-known example of a specialist herbivore that feeds on Laurencia and sequesters the alga's halogenated compounds for its own defense. Similarly, crabs such as Microphrys bicornutus not only consume Laurencia papillosa but also use it for camouflage. jjis.or.kr Furthermore, chemical cues from Laurencia can trigger metamorphosis in the larvae of the conch species Strombus gigas, which also feeds on the alga. jjis.or.kr This indicates a complex interplay where the chemical compounds produced by Laurencia mediate various interspecies interactions, from defense to symbiosis and habitat formation.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C15H24BrClO | qmclab.commolaid.com |
| Molecular Weight | 335.71 g/mol | qmclab.commolaid.com |
| CAS Number | 54278-86-3 | qmclab.com |
| Chemical Class | Sesquiterpenoid | laurencia-database.jpnaturalproducts.net |
| Structure | Chamigrene derivative | laurencia-database.jpresearchgate.net |
Table 2: Taxonomy of this compound-Producing Organism
| Taxonomic Rank | Name | Source |
| Kingdom | Rhodophyta | researchgate.net |
| Family | Rhodomelaceae | aquaportail.comuct.ac.za |
| Genus | Laurencia | jjis.or.kralgaebase.org |
| Species | Laurencia glandulifera | algaebase.orgresearchgate.net |
Elucidation of the Biosynthetic Pathway of Glanduliferol
Proposed General Terpenoid Biosynthesis Pathways (e.g., Mevalonate (B85504) Pathway)
Terpenoids are a large and diverse class of natural products derived from the five-carbon precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In eukaryotes, including marine algae, the primary pathway for the synthesis of sesquiterpenes is the mevalonate (MVA) pathway, which takes place in the cytosol.
The MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is followed by the reduction of HMG-CoA to mevalonate, a key regulatory step catalyzed by the enzyme HMG-CoA reductase. Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted to IPP. IPP is then isomerized to DMAPP by the enzyme IPP isomerase.
The universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP), is formed by the sequential condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase. FPP then serves as the substrate for terpene cyclases, which catalyze the intricate cyclization reactions that give rise to the diverse array of sesquiterpene skeletons, including the chamigrane framework of glanduliferol.
Enzymatic Steps and Key Precursors Involved in this compound Formation
While the specific enzymes involved in this compound biosynthesis have not been identified, the pathway can be inferred from the biosynthesis of other chamigrane sesquiterpenes in Laurencia species. The key steps are believed to be:
Cyclization of Farnesyl Pyrophosphate (FPP): The biosynthesis is initiated by a terpene cyclase that catalyzes the cyclization of the linear precursor FPP. This is a critical step that establishes the characteristic spirocyclic core of the chamigrane skeleton. The proposed mechanism involves the formation of a cationic intermediate that undergoes a series of rearrangements and ring closures.
Formation of the Chamigrane Cation: The cyclization of FPP likely proceeds through a nerolidyl diphosphate (B83284) intermediate, leading to the formation of a bisabolyl cation. This cation then undergoes further cyclization to generate the spiro[5.5]undecane ring system characteristic of chamigranes.
Halogenation: A key feature of this compound and many other Laurencia metabolites is the presence of halogen atoms (bromine and chlorine). This step is catalyzed by vanadium-dependent haloperoxidases, which are abundant in marine algae. These enzymes utilize hydrogen peroxide to oxidize halide ions (Br⁻ and Cl⁻) from seawater, creating reactive halogenating species that are then incorporated into the terpene backbone. The regioselectivity and stereoselectivity of the halogenation are determined by the specific haloperoxidase and the substrate.
Hydroxylation and Other Modifications: The final steps in the biosynthesis of this compound likely involve additional enzymatic modifications, such as hydroxylation, to introduce the hydroxyl group present in the final molecule. These reactions are typically catalyzed by cytochrome P450 monooxygenases.
Table 1: Key Precursors and Enzymes in the Proposed Biosynthesis of this compound
| Precursor/Enzyme | Role in Biosynthesis |
| Acetyl-CoA | Starting material for the Mevalonate pathway |
| Mevalonate | Key intermediate in the Mevalonate pathway |
| Isopentenyl Pyrophosphate (IPP) | Five-carbon building block for terpenoids |
| Dimethylallyl Pyrophosphate (DMAPP) | Isomer of IPP, also a five-carbon building block |
| Farnesyl Pyrophosphate (FPP) | C15 precursor for all sesquiterpenes |
| Terpene Cyclase | Catalyzes the cyclization of FPP to form the chamigrane skeleton |
| Vanadium Haloperoxidase | Catalyzes the incorporation of bromine and chlorine atoms |
| Cytochrome P450 Monooxygenase | Likely involved in the final hydroxylation step |
Halogenation Mechanisms in Marine Algae
Marine algae, particularly red algae of the genus Laurencia, are renowned for their ability to produce a vast array of halogenated secondary metabolites. nih.govnih.gov This is due to the presence of specialized enzymes called vanadium-dependent haloperoxidases (v-HPO). These enzymes are highly efficient at catalyzing the oxidation of halides, enabling the incorporation of bromine and chlorine into organic molecules.
The catalytic cycle of v-HPO involves the binding of hydrogen peroxide to the vanadium center in the enzyme's active site. This forms a peroxo-vanadium species, which then oxidizes a halide ion (e.g., bromide) to a reactive electrophilic halogenating species (e.g., hypobromous acid or a bromonium ion equivalent). This reactive species is then attacked by an electron-rich region of the terpene substrate, resulting in the formation of a carbon-halogen bond. The high concentration of bromide in seawater explains the prevalence of brominated compounds in marine algae.
Transcriptional and Post-transcriptional Regulation of Biosynthetic Genes
The biosynthesis of terpenoids in plants and algae is a tightly regulated process, controlled at both the transcriptional and post-transcriptional levels. nih.gov While specific regulatory mechanisms for this compound are unknown, general principles of terpenoid regulation can be applied.
Transcriptional Regulation: The expression of genes encoding key enzymes in the biosynthetic pathway, such as HMG-CoA reductase, terpene cyclases, and cytochrome P450s, is often regulated by transcription factors. nih.gov These transcription factors can be activated or repressed by various internal and external stimuli, such as developmental cues, herbivory, or changes in environmental conditions. This allows the alga to control the production of specific terpenoids in response to its needs.
Post-transcriptional Regulation: Post-transcriptional mechanisms, such as alternative splicing and regulation by microRNAs, can also play a role in controlling the levels of biosynthetic enzymes. nih.gov These mechanisms provide an additional layer of regulation, allowing for rapid adjustments in metabolic flux in response to changing conditions.
Strategies for Pathway Elucidation (e.g., Isotopic Labeling, Gene Cluster Analysis)
Elucidating the biosynthetic pathway of a complex natural product like this compound requires a combination of experimental approaches.
Isotopic Labeling: This is a powerful technique for tracing the flow of atoms through a metabolic pathway. researchgate.netnih.gov By feeding the organism with precursors labeled with stable isotopes (e.g., ¹³C or ²H), it is possible to determine which atoms in the final product are derived from which precursor. This information can be used to reconstruct the sequence of reactions in the pathway. For this compound, feeding experiments with ¹³C-labeled acetate or mevalonate could confirm the involvement of the MVA pathway and provide insights into the cyclization mechanism.
Gene Cluster Analysis: In many fungi and bacteria, the genes for a specific biosynthetic pathway are physically clustered together on the chromosome. nih.govnih.gov While less common in eukaryotes, there is growing evidence for the existence of biosynthetic gene clusters in plants and algae. Identifying the gene cluster for this compound would provide a wealth of information about the enzymes involved in its biosynthesis. This can be achieved through genome sequencing and bioinformatic analysis, looking for clusters of genes encoding enzymes typically found in terpenoid biosynthetic pathways (e.g., terpene cyclases, cytochrome P450s, and haloperoxidases).
Engineered Biosynthesis and Heterologous Production Systems
The production of high-value natural products like this compound in their native organisms is often limited by low yields and difficulties in cultivation. Metabolic engineering and heterologous production offer a promising alternative for the sustainable production of these compounds. nih.govnih.gov
Engineered Biosynthesis: This involves the genetic modification of the native organism to enhance the production of the desired compound. This can be achieved by overexpressing genes encoding rate-limiting enzymes in the pathway or by downregulating competing pathways.
Heterologous Production: This involves transferring the biosynthetic pathway for a natural product into a more amenable host organism, such as Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov This approach has been successfully used for the production of a variety of terpenoids. To achieve heterologous production of this compound, it would be necessary to identify and clone all the genes in its biosynthetic pathway and then express them in a suitable host. While challenging, this approach offers the potential for large-scale, cost-effective production of this and other valuable marine natural products.
Strategies and Methodologies in the Total Synthesis of Glanduliferol
Rationale for Total Synthesis in Structure Confirmation and Methodology Development
The total synthesis of a natural product like Glanduliferol is a formidable undertaking, driven by several key scientific objectives. Primarily, an unambiguous synthesis provides the ultimate confirmation of the proposed molecular structure, including its absolute stereochemistry, which is often tentatively assigned based on spectroscopic data and biogenetic hypotheses. The process of constructing the molecule from simpler, well-defined starting materials allows for the unequivocal establishment of all stereocenters and connectivity.
Beyond structural verification, the pursuit of this compound's total synthesis acts as a catalyst for innovation in synthetic organic chemistry. The unique structural motifs and functionalities present in the target molecule often necessitate the development of new reactions, reagents, and strategies. These newly devised methods can then be applied to the synthesis of other complex molecules, thereby enriching the broader field of organic synthesis. The challenges posed by this compound's densely functionalized and stereochemically rich framework demand a high level of precision and control, pushing the boundaries of current synthetic capabilities.
Retrosynthetic Analysis of the this compound Scaffold
A retrosynthetic analysis of this compound reveals several strategic bond disconnections that simplify the complex target into more manageable and synthetically accessible precursors. A common approach involves dissecting the molecule at key ring junctions or functional group appendages.
A plausible retrosynthetic strategy for this compound is outlined below:
| Target Molecule | Key Disconnections | Strategic Precursors |
| This compound | C-X (Halogen) bond formation, Ring-closing metathesis (RCM) or intramolecular Diels-Alder reaction for the core ring system, aldol (B89426) or related C-C bond forming reactions for side chains. | A functionalized carbocyclic core and a side chain fragment. |
| Functionalized Core | Cycloaddition or annulation strategies. | Simpler cyclic or acyclic building blocks. |
| Side Chain | Standard functional group interconversions and C-C bond formations. | Commercially available or readily prepared starting materials. |
Key Stereoselective Transformations and Challenging Structural Features
The synthesis of this compound is fraught with stereochemical challenges due to the presence of multiple stereocenters. The precise control of both relative and absolute stereochemistry is paramount to achieving the desired natural product. Key stereoselective transformations are therefore central to any successful synthetic route.
Challenging Structural Features and Corresponding Synthetic Strategies:
| Structural Feature | Stereochemical Challenge | Potential Synthetic Solution |
| Quaternary Stereocenters | Construction of a carbon atom bearing four different non-hydrogen substituents is sterically demanding and entropically unfavorable. | Asymmetric alkylation, Michael addition, or sigmatropic rearrangements. |
| Contiguous Stereocenters | Establishing the correct relative stereochemistry between adjacent stereocenters. | Substrate-controlled diastereoselective reactions (e.g., directed reductions or epoxidations), chiral auxiliary-mediated reactions, or organocatalysis. |
| Halogen Stereocenter | Stereoselective introduction of a halogen atom. | Electrophilic halogenation of a chiral enolate or substrate-directed halogenation. |
The development of novel catalytic asymmetric methods is often spurred by the need to address such intricate stereochemical puzzles.
Evolution of Synthetic Approaches to Halogenated Sesquiterpenoids
The field of halogenated sesquiterpenoid synthesis has witnessed significant evolution over the years. Early approaches often relied on classical, stoichiometric reactions and were characterized by lengthy and often inefficient synthetic sequences. The advent of modern synthetic methods has revolutionized the way chemists approach these complex targets.
Timeline of Key Developments:
| Era | Key Methodologies | Impact on Halogenated Sesquiterpenoid Synthesis |
| Early Syntheses (pre-1990s) | Stoichiometric reagents, classical functional group transformations, limited stereocontrol. | Long, linear syntheses with low overall yields. |
| Modern Era (1990s-present) | Catalytic asymmetric reactions, transition-metal catalyzed cross-coupling, metathesis reactions, organocatalysis, C-H activation. | More concise, efficient, and stereoselective syntheses. Enabled access to more complex and previously inaccessible targets. |
The development of powerful reactions such as the Nozaki-Hiyama-Kishi coupling, ring-closing metathesis, and various asymmetric halogenation protocols has been particularly impactful in the synthesis of halogenated marine natural products, a class to which this compound belongs.
Development of Analogs for Structure-Activity Relationship Studies
The synthesis of analogs of this compound is a crucial step in understanding its biological activity. By systematically modifying different parts of the molecule, researchers can probe the specific structural features that are essential for its function. These structure-activity relationship (SAR) studies provide valuable insights that can guide the design of more potent or selective therapeutic agents.
Strategies for Analog Synthesis:
Modification of Functional Groups: Altering or removing key functional groups (e.g., hydroxyl, carbonyl, halogen) to assess their importance.
Stereochemical Variation: Synthesizing stereoisomers (diastereomers or enantiomers) to determine the optimal stereochemical configuration for activity.
Side Chain Variation: Modifying the length, branching, or functionality of side chains.
The data obtained from SAR studies are often compiled into tables to visualize the relationship between structural changes and biological activity, facilitating the rational design of new and improved analogs.
Structure Activity Relationship Sar Studies of Glanduliferol and Its Analogs
Methodologies for SAR Determination (e.g., Systematic Structural Modifications, Quantitative Structure-Activity Relationship (QSAR))
The determination of structure-activity relationships for complex natural products like Glanduliferol primarily relies on a combination of methodologies aimed at systematically probing the molecule's interaction with biological targets.
Systematic Structural Modifications: This is the foundational method for SAR studies of natural products. nih.govnih.govrsc.org It involves the chemical modification of a lead compound, in this case, a chamigrane sesquiterpene, to produce a series of analogs. These modifications can include:
Functional group alteration: Changing, removing, or protecting key functional groups such as hydroxyls or ketones.
Skeletal modification: Altering the core spiro[5.5]undecane ring system, though this is less common due to synthetic complexity.
Substitution pattern changes: Varying the position and nature of substituents, especially the halogen atoms (bromine and chlorine) that characterize many chamigranes. semanticscholar.org
Researchers isolate a parent compound, such as Elatol or Isoobtusol from Laurencia species, and then either synthesize derivatives or isolate naturally occurring analogs. semanticscholar.org Each analog is then subjected to biological assays to measure its activity (e.g., cytotoxicity, antimicrobial, or antiparasitic effects). semanticscholar.orgnih.gov By comparing the biological activities of these structurally related compounds, researchers can deduce which parts of the molecule are essential for its function. For instance, the synthesis of debrominated or acetylated derivatives of Elatol has been used to assess the importance of the halogen and hydroxyl groups, respectively. semanticscholar.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR represents a more advanced, computational approach to formalize the findings from systematic modifications. scilit.com This method seeks to create a mathematical model that correlates the chemical structure of a molecule with its biological activity. researchgate.net The process involves:
Assembling a dataset of structurally related compounds (like various chamigrane analogs) with their corresponding measured biological activities (e.g., IC₅₀ values).
Calculating a range of molecular descriptors for each compound. These can include physicochemical properties like lipophilicity (LogP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume).
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that relates the descriptors to the biological activity. mdpi.com
The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. While a specific, published QSAR model for this compound was not identified, the principles of QSAR are highly applicable to this class of compounds once a sufficient number of analogs with varied structures and activities have been evaluated. nih.gov
Identification of Pharmacophores and Key Structural Motifs for Biological Activity
A pharmacophore is an abstract representation of all the steric and electronic features necessary to ensure optimal interaction with a specific biological target. researchgate.net For the chamigrane sesquiterpenes, including this compound, several key structural motifs have been identified as being critical for their biological activity. iomcworld.comiomcworld.com
The essential structural components for the bioactivity of chamigranes are:
The Spiro[5.5]undecane Skeleton: This rigid, spirocyclic core acts as the fundamental scaffold, holding the various functional groups in a precise three-dimensional orientation necessary for binding to a biological target. nih.gov
Halogenation: The presence, number, type, and position of halogen atoms are paramount. Many chamigranes, including this compound, are halogenated, and this feature is often essential for their potency. researchgate.net The halogens can influence the molecule's lipophilicity, electronic distribution, and ability to form halogen bonds, which are important in ligand-receptor interactions. ijres.org
Oxygen-Containing Functional Groups: The presence of hydroxyl (-OH) or ketone (C=O) groups and their specific locations on the skeleton are also critical for defining the activity profile, likely by participating in hydrogen bonding with the target site.
Based on studies of related chamigranes like Elatol, a hypothetical pharmacophore for this class of compounds would include a hydrophobic core (the spiro-skeleton) decorated with precisely positioned halogen bond donors (the bromine and chlorine atoms) and a hydrogen bond acceptor/donor (the hydroxyl group).
Table 1: Key Structural Motifs in Bioactive Chamigrane Sesquiterpenes This table is based on recurring structural features identified across various bioactive chamigranes from the Laurencia genus.
| Structural Motif | Presumed Role in Biological Activity | Example Compounds |
|---|---|---|
| Spiro[5.5]undecane Core | Provides a rigid scaffold for the precise spatial arrangement of functional groups. | This compound, (+)-Elatol, Isoobtusol |
| Halogen Atoms (Br, Cl) | Essential for potency; influences lipophilicity and forms specific halogen bonds with targets. researchgate.netijres.org | This compound, (+)-Elatol, Nidificene |
| Hydroxyl Group (-OH) | Acts as a hydrogen bond donor/acceptor, facilitating interaction with biological targets. | This compound, (+)-Elatol, Isoobtusol |
| Exocyclic Methylene Group | Contributes to the overall shape and potential reactivity of the molecule. | (+)-Elatol |
Influence of Stereochemistry on Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the biological activity of chamigrane sesquiterpenes. mdpi.commichberk.com These molecules are chiral and possess multiple stereocenters, meaning they can exist in different stereoisomeric forms (enantiomers and diastereomers). Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity, interacting preferentially with only one stereoisomer of a drug or natural product. michberk.com
A compelling demonstration of this principle comes from studies on the closely related chamigrane, Elatol. The biological activity of its two enantiomers, (+)-Elatol and (-)-Elatol, was evaluated against the pathogenic amoeba Naegleria fowleri. The results showed a dramatic difference in potency:
(+)-Elatol exhibited a half-maximal inhibitory concentration (IC₅₀) of approximately 1.1 µM. nih.govnih.gov
(-)-Elatol was found to be 34-fold less potent, with an IC₅₀ value of approximately 37-38 µM. nih.govnih.gov
This significant difference in activity underscores that the specific spatial arrangement of the atoms and functional groups is critical for the molecule's interaction with its biological target. nih.gov The precise 3D shape of (+)-Elatol allows for a much more effective binding, leading to a stronger biological effect. Given that this compound also possesses a complex chiral structure, its biological activity is almost certainly dependent on its specific stereoisomeric form. Any synthesis of this compound or its analogs for therapeutic purposes would need to be stereoselective to produce the active isomer exclusively.
Impact of Halogen Substituents on Activity Profiles
The presence and nature of halogen substituents are defining features of this compound (containing both bromine and chlorine) and are critical determinants of its biological activity profile. The influence of halogens extends beyond simply increasing molecular weight or lipophilicity; they can participate in specific, directional interactions known as halogen bonds and alter the electronic nature of the molecule. researchgate.netijres.org
SAR studies on various chamigranes consistently demonstrate that halogenation is essential for potent bioactivity. For instance, in the evaluation of chamigranes against Naegleria fowleri, dehalogenation of the parent compound was found to lead to a significant decrease in activity. nih.govnih.gov This highlights that the halogen atoms are not merely passive substituents but are actively involved in the molecular interactions that produce the biological effect.
The type of halogen (e.g., bromine vs. chlorine) and its position on the spirocyclic skeleton also modulate the activity. Different halogenation patterns can lead to varying levels of cytotoxicity, antimicrobial, or antiparasitic effects. mdpi.com This is because each halogen has a different size, electronegativity, and propensity to form halogen bonds, which fine-tunes the binding affinity of the molecule for its target. ijres.org
Table 2: Influence of Structural Modifications on the Anti-Naegleria Activity of Chamigrane Analogs Data derived from studies on (+)-Elatol and its analogs against Naegleria fowleri highlight key SAR points applicable to related chamigranes like this compound. nih.govnih.gov
| Compound | Key Structural Feature | IC₅₀ (µM) vs. N. fowleri | Inferred SAR Point |
|---|---|---|---|
| (+)-Elatol | Parent compound; halogenated; specific (+)-stereochemistry. | ~1.1 | The natural product is highly potent. |
| (-)-Elatol | Enantiomer of the parent compound. | ~37.5 | Correct stereochemistry is critical for high activity (a 34-fold decrease in potency). |
| Dehydroelatol | Analog with an additional double bond. | 3.5 | Changes in saturation can reduce activity. |
| Isoobtusol | Positional isomer of Elatol. | 4.8 | The specific positions of substituents are important for potency. |
| Debromoelatol | Analog lacking the bromine atom. | Significantly reduced activity | Halogenation, specifically the bromine atom in this case, is essential for potent activity. |
These findings collectively suggest that the potent biological activity of this compound is a finely tuned consequence of its spirocyclic scaffold, its specific stereochemistry, and, crucially, the presence and placement of its bromine and chlorine atoms.
Mechanistic Insights into Glanduliferol S Biological Activities at the Molecular and Cellular Level
Cellular Targets and Signaling Pathways
The biological activity of a compound is predicated on its interaction with specific cellular targets, which in turn initiates a cascade of signaling events. While the complete profile of Glanduliferol's targets is still under investigation, studies on related compounds from the same genus provide significant insights into its likely mechanisms.
The initiation of a cellular response by a molecule like this compound often begins with its binding to a specific receptor on the cell surface or within the cell. This interaction is governed by the molecular structures of both the ligand (this compound) and the receptor, and the strength of this bond is quantified as binding affinity. A high affinity indicates a strong, prolonged interaction, which can trigger a more potent physiological response.
Currently, specific receptor targets for this compound have not been definitively identified in published research. The complexity of cellular signaling allows for numerous potential protein targets, including G protein-coupled receptors, ion channels, or nuclear receptors. Identifying the precise receptors and determining their binding affinities for this compound are critical next steps in fully understanding its pharmacological profile.
This compound's biological effects appear to be significantly mediated through the modulation of key enzymes involved in inflammatory processes. The most prominent target identified through studies of Laurencia-derived metabolites is inducible nitric oxide synthase (iNOS). In inflammatory conditions, macrophages are stimulated (e.g., by lipopolysaccharide) to produce large amounts of nitric oxide (NO) via the iNOS enzyme, which can contribute to tissue damage. This compound, along with other related compounds from Laurencia, has been associated with the profound inhibition of NO production in activated macrophage cell lines, such as RAW 264.7. This strongly suggests that a primary mechanism of this compound is the inhibition of iNOS activity or its expression.
Table 1: Enzyme Modulation by this compound and Related Compounds
| Enzyme Target | Effect | Cellular Context | Observed Outcome |
|---|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition / Suppression | Activated Macrophages (e.g., LPS-stimulated) | Reduced production of nitric oxide (NO) |
This compound's influence extends to the fundamental processes of gene expression and protein synthesis, which ultimately dictates cellular function. By altering the transcription of specific genes, it can shift the cell's behavior, for instance, from a pro-inflammatory to an anti-inflammatory state.
Research on diterpenes from Laurencia with similar anti-inflammatory activities has shown that these compounds can suppress the induction of the iNOS gene. Concurrently, they promote the expression of genes associated with an anti-inflammatory, pro-healing macrophage phenotype. These include Arginase1 (Arg1), mannose receptor C-type 1 (MRC1), and interleukin-1 receptor-associated kinase M (IRAK-M). Furthermore, they can induce the expression of the transcription factor C/EBPβ, which is involved in directing macrophage polarization. This modulation of gene expression is a key mechanism underlying the compound's ability to control inflammatory responses at the molecular level.
Table 2: Reported Effects of Laurencia Metabolites on Gene and Protein Expression
| Gene/Protein | Effect on Expression | Associated Function |
|---|---|---|
| iNOS (Inducible Nitric Oxide Synthase) | Suppression | Pro-inflammatory enzyme, NO production |
| Arginase1 (Arg1) | Induction | Anti-inflammatory M2 macrophage marker |
| MRC1 (Mannose Receptor C-Type 1) | Induction | Anti-inflammatory M2 macrophage marker |
| IRAK-M | Induction | Inhibitor of Toll-like receptor signaling |
| C/ |
Following a comprehensive search of scientific literature, there is no available research data specifically detailing the use of the preclinical models outlined in your request for the investigation of a compound named “this compound.”
The creation of a thorough, informative, and scientifically accurate article requires existing and verifiable research findings. As no studies applying these specific in vitro and in vivo paradigms to "this compound" could be located, it is not possible to generate the requested content without fabricating information.
Therefore, the article cannot be constructed in adherence to the core requirements of accuracy and strict focus on the specified compound.
Preclinical Research Paradigms and Advanced Models for Glanduliferol Investigation
In Vivo Preclinical Models (Non-Human)
Hollow Fiber Model Systems for Efficacy Evaluation
A comprehensive review of published scientific literature indicates a lack of studies employing hollow fiber model systems for the efficacy evaluation of the chemical compound Glanduliferol. The hollow fiber infection model (HFIM) is a dynamic in vitro system that allows for the simulation of in vivo pharmacokinetic profiles of a drug. nih.govnih.gov This model is particularly valuable in preclinical research for studying the pharmacodynamics of antimicrobial or anticancer agents over extended periods, and for investigating dose-response relationships and the emergence of resistance. nih.govnih.gov
In a typical hollow fiber setup, target cells (e.g., bacteria or cancer cells) are cultured in the extracapillary space of a hollow fiber cartridge. nih.gov A drug-containing medium is then circulated through the intracapillary space, allowing the drug to diffuse and interact with the target cells, thereby mimicking the delivery and clearance of a compound within a living organism. nih.gov Despite the utility of this model for other investigational compounds, its specific application to this compound has not been documented in available research. Consequently, there is no data on the performance of this compound within this advanced preclinical model.
Translational Research Approaches from In Vitro to In Vivo Data
There is currently no available scientific literature detailing the specific translational research approaches used to connect in vitro findings with in vivo data for this compound. Translational research in pharmacology is a critical process that aims to bridge the gap between early-stage laboratory discoveries and their application in clinical settings. This typically involves a bidirectional approach, where insights from preclinical models are used to inform the design of human trials, and conversely, clinical observations are used to refine and guide further laboratory research.
Due to the lack of available research data, no data tables can be generated for the preclinical investigation of this compound using the specified models.
Challenges and Future Perspectives in Glanduliferol Research
Advancements in Biosynthetic Pathway Engineering for Sustainable Production
The natural abundance of Glanduliferol is insufficient for extensive research and potential commercialization, making sustainable production a critical challenge. Metabolic engineering in heterologous microbial hosts offers a promising solution. The biosynthesis of sesquiterpenoids like this compound originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form farnesyl diphosphate (FPP). rsc.orgmdpi.com
Future research will focus on elucidating the complete biosynthetic pathway of this compound, which remains largely uncharacterized. This involves identifying and characterizing the specific terpene synthase responsible for cyclizing FPP into the chamigrene skeleton and the subsequent tailoring enzymes, particularly the halogenases that regioselectively install the bromine and chlorine atoms. rsc.org Advances in genome mining of Laurencia species and associated microorganisms can accelerate the discovery of these crucial genes. researchgate.net
Once the genes are identified, they can be introduced into robust microbial chassis such as Escherichia coli or Saccharomyces cerevisiae. rsc.orgnih.gov Key engineering strategies to enhance production include:
Increasing Precursor Supply: Overexpressing key enzymes in the native methylerythritol phosphate (B84403) (MEP) or heterologous mevalonate (B85504) (MVA) pathways to boost the carbon flux towards FPP. google.comrsc.org
Enzyme Engineering: Modifying the terpene synthase and halogenases to improve their activity, stability, and specificity in the heterologous host.
Host Engineering: Applying synthetic biology tools to modularize the biosynthetic pathway, manage the toxicity of intermediates and the final product, and optimize fermentation conditions for high-yield production. nih.govresearchgate.net
The successful engineering of microbial cell factories will be essential for providing a sustainable and scalable supply of this compound, enabling comprehensive biological evaluation and further development. nih.gov
Innovations in Stereoselective Total Synthesis of Complex Analogs
The chemical synthesis of this compound is hampered by its complex molecular architecture, most notably the spiro[5.5]undecane core featuring a sterically congested all-carbon quaternary stereocenter. nih.gov While a total synthesis of this compound itself has not been extensively reported, significant progress in the synthesis of the broader chamigrene family provides a roadmap for future endeavors.
A major challenge is the stereocontrolled construction of the spirocyclic system and the precise installation of functional groups and halogen atoms. Recent innovations have provided powerful solutions to this challenge. One of the most promising general strategies involves a sequence of enantioselective decarboxylative allylation to set the quaternary stereocenter, followed by a ring-closing metathesis (RCM) to form the spirocyclic core. nih.gov This approach has enabled the first enantioselective total syntheses of several related chamigrenes. nih.gov
Future progress in this area will likely leverage new catalytic methods and synthetic strategies.
Table 1: Innovative Synthetic Strategies for Chamigrene Scaffolds
| Strategy | Key Transformation | Advantages | Relevant Compounds |
|---|---|---|---|
| Decarboxylative Allylation / RCM | Enantioselective allylation followed by ring-closing metathesis. nih.gov | General and versatile route to the core spirocycle with high enantioselectivity. nih.gov | Elatol, Laurencenone B/C, α-Chamigrene. nih.gov |
| [4+2] Cycloaddition | Diels-Alder reaction to generate the spirostructure in one key step. researchgate.net | High efficiency in constructing the core ring system. researchgate.net | (±)‐Chamigrene. researchgate.net |
| Intramolecular Prins Cyclization | Cationic cyclization to form carbon-carbon bonds with high diastereoselectivity. researchgate.net | Access to complex and functionalized ring systems. researchgate.net | General spirocyclic structures. researchgate.net |
| Catalytic Enantioselective Dihalogenation | Use of chiral catalysts to introduce two halogen atoms stereoselectively. scispace.com | Crucial for accessing complex halogenated analogs with precise stereochemistry. scispace.com | General halogenated natural products. scispace.com |
The development of these and other novel synthetic methodologies will not only make this compound more accessible but also facilitate the creation of a diverse library of complex analogs for structure-activity relationship (SAR) studies. researchgate.net
Integration of Computational Approaches in SAR and Mechanistic Studies
Computational chemistry and bioinformatics are indispensable tools for accelerating the research and development of natural products like this compound. frontiersin.org These in silico approaches allow for the rapid analysis of structure-activity relationships (SAR) and the formulation of hypotheses about a compound's mechanism of action, thereby guiding experimental work more efficiently. oncodesign-services.comfrontiersin.org
Key computational methods that will shape future this compound research include:
Molecular Docking: This technique predicts how this compound might bind to the active site of specific protein targets. It can be used to screen large virtual libraries of proteins to identify potential molecular targets, which can then be validated experimentally. aip.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of this compound analogs and their biological activity. frontiersin.org These models can predict the activity of new, unsynthesized analogs, helping to prioritize synthetic efforts towards more potent and selective compounds.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between this compound and its target protein over time, assessing the stability of the binding and revealing key intermolecular interactions. nih.gov
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound analogs, helping to identify and filter out candidates with poor pharmacokinetic or safety profiles early in the discovery process. frontiersin.org
The tight integration of these computational predictions with experimental validation will create a synergistic cycle of design, synthesis, and testing, significantly streamlining the path from a natural product hit to an optimized lead compound. frontiersin.org
Exploration of Novel Biological Activities and Applications
While initial studies on chamigrenes have focused on activities like cytotoxicity and antibacterial effects, the unique chemical space occupied by this compound suggests a broad potential for novel biological activities. nih.govnih.gov A key future direction is the systematic screening of this compound and its synthetic analogs against a wider range of biological targets and disease models.
Table 2: Reported Biological Activities of this compound-Related Chamigrenes
| Compound Family / Specific Compound | Biological Activity | Source Organism / Context |
|---|---|---|
| Halogenated Chamigrenes | Cytotoxicity nih.govresearchgate.net, Antibacterial nih.govacs.org, Anti-inflammatory nih.govacs.org, Antifungal nih.gov | Laurencia spp. |
| Merulins A & C (Nor-chamigrane endoperoxides) | Cytotoxicity against BT474 & SW620 cancer cell lines. researchgate.net | Endophytic fungus (Xylocarpus granatum) |
| (-)-Elatol, Rogiolol, Obtusol | Antischistosomal (molluscicidal, cercaricidal, anthelmintic). mdpi.comresearchgate.net | Laurencia dendroidea |
| Compound 11 (from L. tristicha) | Antibacterial against Serratia marcescens. nih.govacs.org | Laurencia tristicha |
| Compound 17 (from L. tristicha) | Anti-inflammatory (elastase release inhibition). nih.govacs.org | Laurencia tristicha |
The discovery that related sesquiterpenes are active against the parasite Schistosoma mansoni and its snail host highlights the potential for finding applications in neglected tropical diseases. mdpi.comresearchgate.net Furthermore, the isolation of chamigranes with unusual endoperoxide structures from fungi suggests that exploring different biological sources could yield analogs with novel functionalities and bioactivities. researchgate.net
Future exploration should include screening for antiviral, immunomodulatory, and neuroprotective activities, among others. The complex, three-dimensional structure of this compound may enable it to interact with challenging protein targets that are intractable to smaller, less complex molecules. Uncovering new biological roles for this compound will open up entirely new avenues for its potential therapeutic application.
Q & A
Q. How can researchers identify and evaluate relevant literature on Glanduliferol’s biochemical properties?
Answer: Begin with systematic literature searches using databases like PubMed, Google Scholar, and Web of Science. Use Boolean operators (e.g., "this compound AND biosynthesis") to refine results . Prioritize peer-reviewed articles published in high-impact journals (e.g., Journal of Natural Products) and cross-reference their citations. Evaluate sources using the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) to exclude non-scholarly or biased materials . For comprehensive coverage, include grey literature (e.g., preprints, conference proceedings) but validate findings against primary studies .
Q. What experimental methods are recommended for initial characterization of this compound?
Answer: Start with spectroscopic techniques :
- Nuclear Magnetic Resonance (NMR) for structural elucidation.
- High-Resolution Mass Spectrometry (HR-MS) to determine molecular weight and formula.
- Infrared (IR) Spectroscopy for functional group identification.
Ensure protocols follow reproducibility standards: document instrument calibration, solvent purity, and temperature controls . Validate results against known analogs (e.g., terpenoid derivatives) to confirm novelty .
Q. How should researchers design dose-response studies for this compound’s bioactivity?
Answer: Adopt a logarithmic dosing range (e.g., 1 nM–100 µM) to capture threshold and saturation effects. Use in vitro models (e.g., cancer cell lines) with positive controls (e.g., cisplatin for cytotoxicity assays). Include triplicate technical replicates and at least three biological replicates to account for variability. Apply ANOVA with post-hoc Tukey tests for statistical rigor . Predefine exclusion criteria for outliers in the study protocol .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
Answer: Contradictions often arise from context-dependent effects (e.g., cell type specificity) or methodological differences. Conduct meta-analyses to identify trends across studies, weighting results by sample size and experimental rigor . Validate hypotheses using orthogonal assays (e.g., CRISPR knockouts to confirm target genes). For example, if Study A reports apoptosis induction and Study B suggests autophagy, perform flow cytometry with dual Annexin V/LC3 staining to resolve the dominant pathway .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Answer: Use computational modeling (e.g., molecular docking) to prioritize derivatives with high predicted binding affinity to target proteins (e.g., kinases). Synthesize analogs via semi-synthetic modification of natural this compound, focusing on functional groups in regions of high steric flexibility. Characterize intermediates with HPLC-PDA to monitor reaction progress. Apply Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst loading) and reduce trial iterations .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy of this compound?
Answer: Discrepancies may stem from pharmacokinetic limitations (e.g., poor bioavailability). Redesign in vivo studies using pharmacokinetic/pharmacodynamic (PK/PD) modeling to guide dosing schedules. For example, if in vitro IC50 is 10 µM but in vivo efficacy requires 100 mg/kg, consider formulation enhancements (e.g., liposomal encapsulation). Use microdialysis in target tissues to measure free drug concentrations and correlate with observed effects .
What frameworks are recommended for formulating mechanistic research questions about this compound?
Answer: Adopt the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies. For example:
- Population : Breast cancer cells (MCF-7).
- Intervention : this compound treatment (20 µM).
- Comparison : Untreated controls + positive control (e.g., tamoxifen).
- Outcome : Apoptosis rate (measured via caspase-3 activation).
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions and avoid redundancy .
Methodological Guidance for Data Presentation
Q. What statistical approaches are essential for analyzing this compound’s synergistic effects with other compounds?
Answer: Use Chou-Talalay combination index (CI) to quantify synergy (CI < 1), additive (CI = 1), or antagonistic effects (CI > 1). Pair this with isobolographic analysis to visualize dose reductions. Report 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) . Include raw data in supplementary materials for reproducibility .
Q. How should researchers document ethical compliance in this compound studies involving animal models?
Answer: Follow ARRIVE guidelines for preclinical studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
